molecular formula C16H15NO3 B12639443 4-(Benzyloxy)-7-hydroxy-2-methyl-1-isoindolinone CAS No. 919800-49-0

4-(Benzyloxy)-7-hydroxy-2-methyl-1-isoindolinone

Cat. No.: B12639443
CAS No.: 919800-49-0
M. Wt: 269.29 g/mol
InChI Key: LJCOCBOYXWVBGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-7-hydroxy-2-methyl-1-isoindolinone is an organic compound with a complex structure that includes a benzyloxy group, a hydroxy group, and a methyl group attached to an isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-7-hydroxy-2-methyl-1-isoindolinone typically involves multiple steps, starting from readily available precursors. One common method involves the protection of a hydroxy group followed by a series of reactions to introduce the benzyloxy and methyl groups. The final step often involves cyclization to form the isoindolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-7-hydroxy-2-methyl-1-isoindolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce a fully saturated compound.

Scientific Research Applications

4-(Benzyloxy)-7-hydroxy-2-methyl-1-isoindolinone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-7-hydroxy-2-methyl-1-isoindolinone involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but lacks the isoindolinone core.

    4-(Benzyloxy)phenol: Contains the benzyloxy group but lacks the hydroxy and methyl groups on the isoindolinone core.

    4-(Benzyloxy)-2-methylphenol: Similar but lacks the isoindolinone core and the hydroxy group.

Uniqueness

4-(Benzyloxy)-7-hydroxy-2-methyl-1-isoindolinone is unique due to its specific combination of functional groups and the isoindolinone core. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

CAS No.

919800-49-0

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

7-hydroxy-2-methyl-4-phenylmethoxy-3H-isoindol-1-one

InChI

InChI=1S/C16H15NO3/c1-17-9-12-14(8-7-13(18)15(12)16(17)19)20-10-11-5-3-2-4-6-11/h2-8,18H,9-10H2,1H3

InChI Key

LJCOCBOYXWVBGG-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C=CC(=C2C1=O)O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.